Cas no 208719-70-4 (2H-Pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione,6-(1,1-dimethyl-2-propen-1-yl)-3-[[2-(1,1-dimethyl-2-propen-1-yl)-1H-indol-3-yl]methylene]-6,10b,11,11a-tetrahydro-10b-hydroxy-,(3Z,5aS,10bR,11aR)-)

2H-Pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione,6-(1,1-dimethyl-2-propen-1-yl)-3-[[2-(1,1-dimethyl-2-propen-1-yl)-1H-indol-3-yl]methylene]-6,10b,11,11a-tetrahydro-10b-hydroxy-,(3Z,5aS,10bR,11aR)- structure
208719-70-4 structure
Nom du produit:2H-Pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione,6-(1,1-dimethyl-2-propen-1-yl)-3-[[2-(1,1-dimethyl-2-propen-1-yl)-1H-indol-3-yl]methylene]-6,10b,11,11a-tetrahydro-10b-hydroxy-,(3Z,5aS,10bR,11aR)-
Numéro CAS:208719-70-4
Le MF:C32H34N4O3
Mégawatts:522.637367725372
CID:288218

2H-Pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione,6-(1,1-dimethyl-2-propen-1-yl)-3-[[2-(1,1-dimethyl-2-propen-1-yl)-1H-indol-3-yl]methylene]-6,10b,11,11a-tetrahydro-10b-hydroxy-,(3Z,5aS,10bR,11aR)- Propriétés chimiques et physiques

Nom et identifiant

    • 2H-Pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione,6-(1,1-dimethyl-2-propen-1-yl)-3-[[2-(1,1-dimethyl-2-propen-1-yl)-1H-indol-3-yl]methylene]-6,10b,11,11a-tetrahydro-10b-hydroxy-,(3Z,5aS,10bR,11aR)-
    • 2H-Pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione,6-(1,1-dimethyl-2-propen-1-yl)-3-[[2-(1,1-dimethyl-2-propen-1-yl
    • 2H-Pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione,6-(1,1-dimethyl-2-propen-1-yl)-3-[[2-(1,1-dimethyl-2-propen-1-yl)-1H-indol-3-yl]methylene]-6,10b,11,11a-tetrahydro-10b-hydroxy-,(3Z,5aS,10b
    • 2H-Pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione,6-(1,1-dimethyl-2-propenyl)-3-[[2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl]methylene]-6,10b,11,11a-tetrahydro-10b-hydroxy-,(3Z,5aS,10bR,11aR)- (9CI)
    • Okaramine G
    • Piscine à noyau: 1S/C32H34N4O3/c1-7-30(3,4)26-20(19-13-9-11-15-22(19)33-26)17-23-28(38)35-25(27(37)34-23)18-32(39)21-14-10-12-16-24(21)36(29(32)35)31(5,6)8-2/h7-17,25,29,33,39H,1-2,18H2,3-6H3,(H,34,37)/b23-17-
    • La clé Inchi: KHWPPFCYPOTQML-QJOMJCCJSA-N
    • Sourire: CC(N1C2C(=CC=CC=2)C2(C1N1C(=O)/C(=C/C3C4C(=CC=CC=4)NC=3C(C=C)(C)C)/NC(=O)C1C2)O)(C=C)C

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 7
  • Comptage des atomes lourds: 39
  • Le xlogp3: 4.179

2H-Pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione,6-(1,1-dimethyl-2-propen-1-yl)-3-[[2-(1,1-dimethyl-2-propen-1-yl)-1H-indol-3-yl]methylene]-6,10b,11,11a-tetrahydro-10b-hydroxy-,(3Z,5aS,10bR,11aR)- Littérature connexe

Fournisseurs recommandés
Hubei Changfu Chemical Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hubei Changfu Chemical Co., Ltd.
Handan Zechi Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
atkchemica
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
atkchemica
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Suzhou Senfeida Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
钜澜化工科技(青岛)有限公司